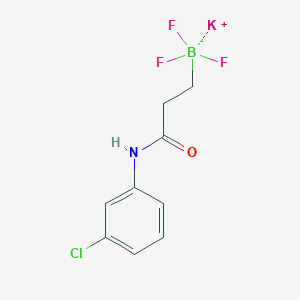

Trifluoroborate de potassium (3-((3-chlorophényl)amino)-3-oxopropyl)

Vue d'ensemble

Description

Potassium trifluoroborate salts are a class of nucleophilic boron reagents that have emerged as significant players in Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . They are easily prepared and are indefinitely stable to air and moisture . They are used in the synthesis of various natural products and biologically significant analogues .

Synthesis Analysis

Potassium trifluoroborate salts can be prepared using a variety of routes . A new synthetic method for the preparation of potassium organotrifluoroborates involves nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . Potassium halomethyltrifluoroborates can be prepared via in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .Chemical Reactions Analysis

Potassium trifluoroborate salts are used in Suzuki-Miyaura cross-coupling reactions . They are also used in Rh-catalyzed addition reactions . Initial investigations focused on the cross-coupling of these alkyltrifluoroborates with aryl- and 1-alkenyl trifluoromethanesulfonates .Physical And Chemical Properties Analysis

Potassium trifluoroborate salts are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions .Applications De Recherche Scientifique

Applications dans l'énergie solaire

Ce composé est utilisé dans la recherche sur l'énergie solaire en raison de ses propriétés de solubilité non aqueuse, essentielles pour certains types de processus de conversion de l'énergie solaire .

Applications dans le traitement de l'eau

Le trifluoroborate de potassium (3-chlorophényl) a des applications dans les technologies de traitement de l'eau. Ses propriétés organométalliques peuvent être utilisées dans des procédés nécessitant des composés stables dans des conditions oxydantes fortes .

Recherche en protéomique

C'est également un produit spécialisé pour les applications de recherche en protéomique, qui implique l'étude à grande échelle des protéines, en particulier leurs structures et leurs fonctions .

Analyse de l'expression génétique

Le composé est utilisé dans l'analyse de l'expression génétique et les flux de travail de génotypage au sein des laboratoires de sciences de la vie, aidant à l'étude de la biologie cellulaire, de la génomique et d'autres domaines connexes .

Synthèse d'esters α-aminés

En chimie synthétique, il est utilisé pour la réaction multicomposants de sels de trifluoroborate de potassium afin de produire des esters α-aminés. Cette méthode permet la création de ces composés dans des conditions douces avec des rendements modérés à bons .

Mécanisme D'action

Target of Action

Organotrifluoroborates, a class of compounds to which this compound belongs, are generally used in suzuki-miyaura coupling reactions . These reactions are used to form carbon-carbon bonds, a fundamental step in the synthesis of many organic compounds.

Mode of Action

The mode of action of Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate involves its hydrolysis to the corresponding boronic acid in situ during Suzuki-Miyaura coupling reactions . This allows the boronic acid to react with aryl halides to form carbon-carbon bonds .

Result of Action

The result of the action of Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate is the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This can lead to the synthesis of various organic compounds, potentially affecting multiple biochemical pathways and cellular processes depending on the specific compounds synthesized.

Action Environment

The action of Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and air . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions under which it is stored and used.

Safety and Hazards

Orientations Futures

The use of trifluoroborate salts is preferred to boronic acids or boronate esters from a practical standpoint for ease of use and long-term stability . Future research may focus on the application of chiral biphenol catalysts and trifluoroborate salts to overcome the limitations of current methods .

Propriétés

IUPAC Name |

potassium;[3-(3-chloroanilino)-3-oxopropyl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BClF3NO.K/c11-7-2-1-3-8(6-7)15-9(16)4-5-10(12,13)14;/h1-3,6H,4-5H2,(H,15,16);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYGGFLESBOHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC(=O)NC1=CC(=CC=C1)Cl)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BClF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1705578-16-0 | |

| Record name | Borate(1-), [3-[(3-chlorophenyl)amino]-3-oxopropyl]trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(2,4-dichloropyrido[2,3-d]pyrimidin-7-yl)benzoate](/img/structure/B1409206.png)

![6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409214.png)